molecular formula C12H24N2 B077032 1-(2-(Piperidin-4-yl)ethyl)piperidine CAS No. 14759-09-2

1-(2-(Piperidin-4-yl)ethyl)piperidine

Cat. No.: B077032
CAS No.: 14759-09-2
M. Wt: 196.33 g/mol
InChI Key: FKYVHDSPGMMDFF-UHFFFAOYSA-N
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Description

1-(2-(Piperidin-4-yl)ethyl)piperidine is an organic compound with the molecular formula C12H24N2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-(Piperidin-4-yl)ethyl)piperidine can be synthesized through various methods. One common approach involves the reaction of piperidine with 1,2-dibromoethane under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated through distillation and purification .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Piperidin-4-yl)ethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-(Piperidin-4-yl)ethyl)piperidine has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-(Piperidin-4-yl)ethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperidine rings provide a versatile scaffold for further functionalization and exploration in various research fields .

Properties

IUPAC Name

1-(2-piperidin-4-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-9-14(10-3-1)11-6-12-4-7-13-8-5-12/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKYVHDSPGMMDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304568
Record name 1-[2-(Piperidin-4-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14759-09-2
Record name 14759-09-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[2-(Piperidin-4-yl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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